

Application Notes and Protocols for BMS-911172 In Vitro Kinase Assay

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Compound of Interest

Compound Name: BMS-911172

Cat. No.: B15602699

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Abstract

These application notes provide a detailed protocol for conducting an in vitro kinase assay to determine the potency of **BMS-911172**, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis and has emerged as a therapeutic target for neuropathic pain.[1] This document includes a summary of **BMS-911172**'s inhibitory activity, a detailed experimental protocol for a radiometric kinase assay, and diagrams illustrating the experimental workflow and the AAK1 signaling pathway.

Introduction

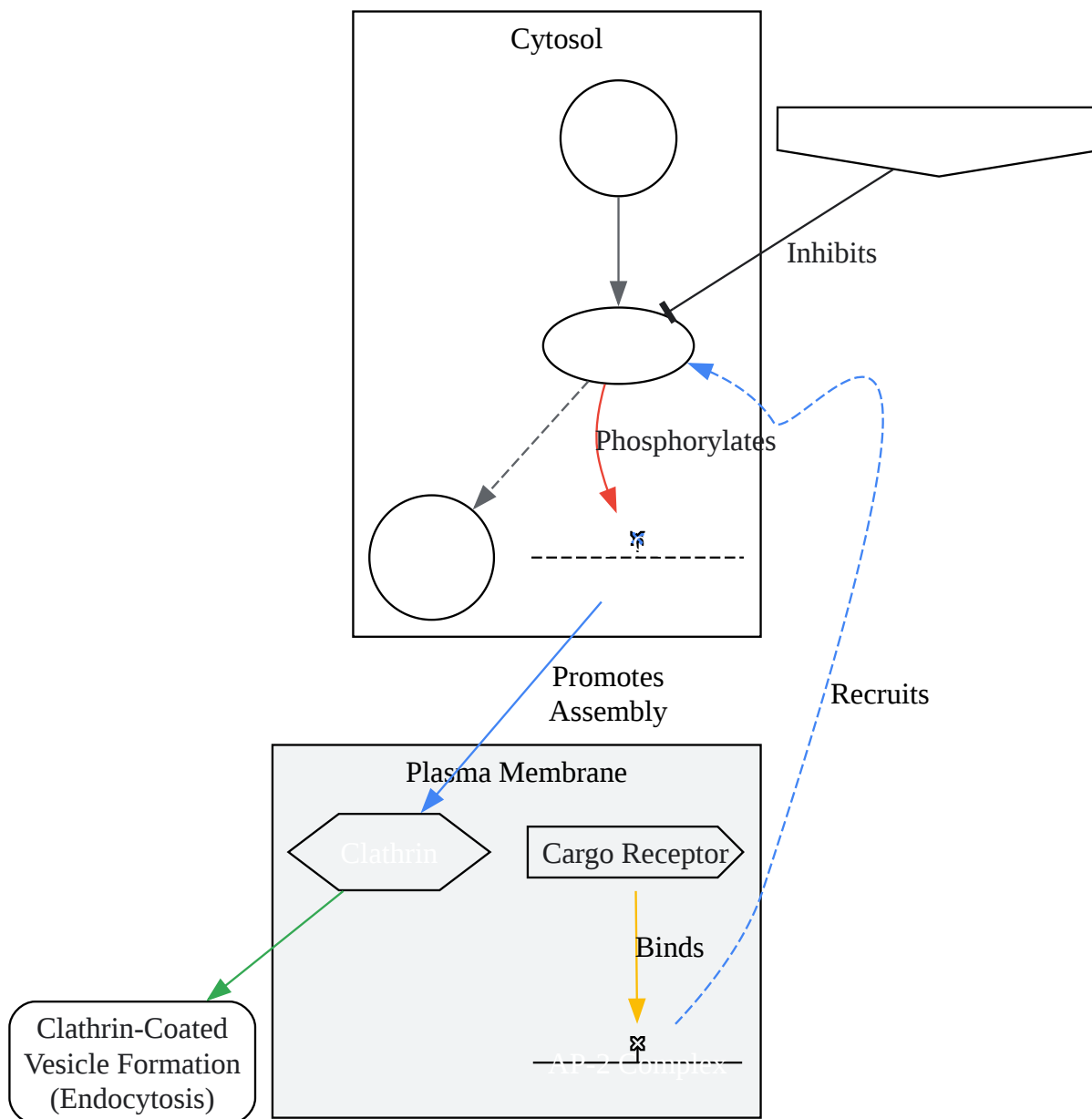
BMS-911172 is a potent and selective inhibitor of AAK1.[2][3] AAK1 plays a crucial role in the regulation of intracellular trafficking by phosphorylating the μ 2 subunit of the adaptor protein 2 (AP-2) complex, a key component in the formation of clathrin-coated vesicles.[4] Inhibition of AAK1 has been shown to be a promising strategy for the treatment of neuropathic pain.[1] Accurate determination of the inhibitory activity of compounds like **BMS-911172** is essential for drug development and mechanistic studies. The following protocols provide a framework for assessing the in vitro potency of **BMS-911172** against AAK1.

Quantitative Data Summary

The inhibitory potency of **BMS-911172** against AAK1 has been determined in various assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.

Compound	Target Kinase	Assay Type	IC50 (nM)	Reference
BMS-911172	AAK1	Enzymatic Assay	12	[2][3][5]
BMS-911172	AAK1	Enzymatic Assay	35	[6][7]
BMS-911172	AAK1	Cell-based Assay	51	[1]

Signaling Pathway



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Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Assay for AAK1

This protocol describes the determination of **BMS-911172** IC₅₀ value against AAK1 using a radiometric assay that measures the incorporation of radioactive phosphate into a substrate.

Materials:

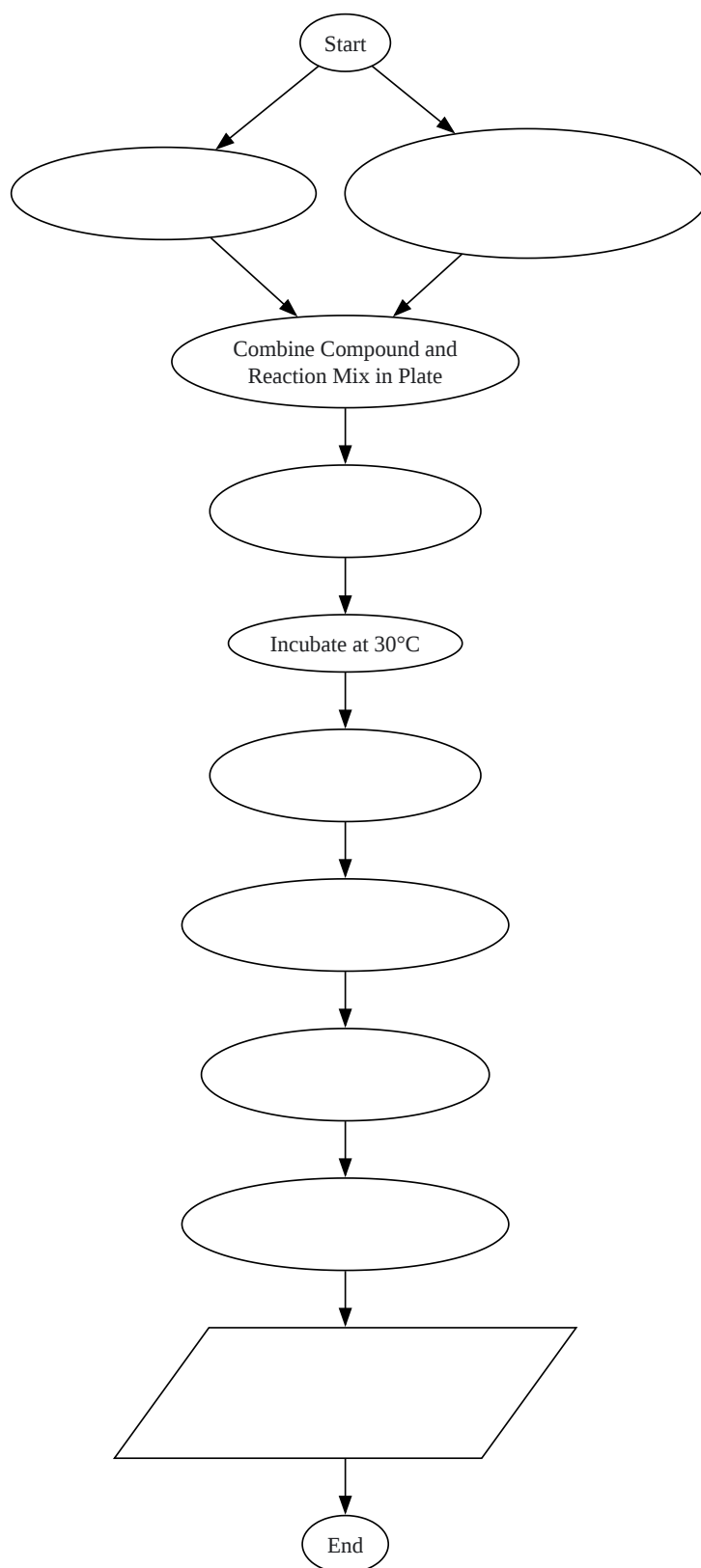
- Recombinant Human AAK1: (e.g., from Thermo Fisher Scientific, Cat# A30967)[3]
- AAK1 Substrate: A peptide derived from the μ 2 subunit of the AP-2 complex (AP2M1). A common substrate is a GST-fusion protein of AP2M1 (residues 145-162).
- **BMS-911172**: Stock solution in DMSO.
- [γ -³²P]ATP: Radioactive ATP.
- Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[8]
- ATP: Non-radioactive ATP stock solution.
- 96-well plate.
- Phosphocellulose filter paper or membrane.
- Scintillation counter.
- Stop Solution: 75 mM phosphoric acid.

Procedure:

- **Compound Preparation**: Prepare a serial dilution of **BMS-911172** in DMSO. A typical starting concentration is 1 mM. Further dilute the compound in the Kinase Assay Buffer to achieve the desired final concentrations.
- **Kinase Reaction Mixture**: Prepare a master mix containing the Kinase Assay Buffer, recombinant AAK1 enzyme, and the AP2M1 substrate. The optimal concentrations of the enzyme and substrate should be determined empirically but a starting point of 5-10 nM for the enzyme and 1-2 μ M for the substrate can be used.
- **Initiate the Reaction**:

- Add the kinase reaction mixture to each well of the 96-well plate.
- Add the diluted **BMS-911172** or DMSO (for control) to the respective wells.
- Pre-incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ - ^{32}P]ATP. The final ATP concentration should be at or near the K_m for AAK1, if known.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes). The incubation time should be within the linear range of the kinase reaction.
- Stop the Reaction: Terminate the reaction by adding the Stop Solution.
- Substrate Capture: Spot a portion of the reaction mixture from each well onto the phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.
- Washing: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- Detection: Measure the amount of incorporated radioactivity for each reaction using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **BMS-911172** relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow



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